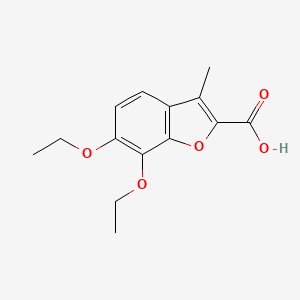

6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid

Vue d'ensemble

Description

6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C14H16O5. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,3-dihydroxybenzoic acid with ethyl iodide in the presence of a base to form the diethoxy derivative. This intermediate is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Analyse Des Réactions Chimiques

Key Reactions:

-

Friedel-Crafts Acylation : A precursor synthesis involves Friedel-Crafts acylation of phloroglucinol derivatives with chloroacetyl chloride under anhydrous AlCl₃ catalysis in 1,2-dichloroethane at 90°C, yielding intermediates such as 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone (85% yield) .

-

Cyclization : Alkali-mediated cyclization of intermediates (e.g., 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone) in methanol with sodium acetate at 65°C produces benzofuranone derivatives (86% yield) .

Optimized Conditions for Benzofuran Formation:

| Reaction Step | Catalyst/Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, 1,2-DCE | 90°C | 85% | |

| Cyclization | NaOAc, MeOH | 65°C | 86% |

Carboxylic Acid Derivatives:

-

Amidation : The carboxylic acid group undergoes coupling with amines using agents like HATU or EDCI. For example, benzofuran-6-carboxylic acid reacts with tetrahydroisoquinoline derivatives in DMF to form amides .

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters, though this is less common due to steric hindrance from the adjacent methyl group .

Electrophilic Substitution:

-

Halogenation : Electrophilic iodination or bromination occurs at the 7-position of the benzofuran ring under mild conditions (e.g., I₂/KI in acetic acid), yielding 7-halo derivatives (e.g., 7-iodo or 7-bromo analogs) .

-

Methoxy/Aryl Substitution : Ethoxy groups participate in demethylation reactions under acidic conditions (e.g., HBr/AcOH), converting ethoxy to hydroxyl groups .

Perkin Rearrangement:

-

Under microwave-assisted alkaline conditions (NaOH/EtOH, 79°C), 3-halocoumarins undergo a Perkin rearrangement to form benzofuran-2-carboxylic acids. This method achieves 70–90% yields within 5 minutes .

Ullmann-Type Coupling:

-

In DMF with K₂CO₃ at 140°C, 3-bromo-7-methoxycoumarin rearranges to 6-methoxybenzofuran-2-carboxylic acid, suggesting potential applicability to ethoxy-substituted analogs .

Benzoic Acid-Promoted Cycloaddition:

-

In toluene with 20 mol% benzoic acid at 90°C, benzofuran derivatives participate in [3+2] cycloadditions with terminal alkynes and isatins, forming pyrrolo[2,1-a]isoquinolines (86% yield) .

Solvent and Catalyst Effects:

| Catalyst | Solvent | Temperature | Reaction Time | Yield | Source |

|---|---|---|---|---|---|

| Benzoic acid | Toluene | 90°C | 16 h | 86% | |

| TFA | Toluene | 80°C | 18 h | 81% |

Stability and Degradation

Applications De Recherche Scientifique

Biological Activities

The compound exhibits several notable biological activities:

- Anticancer Activity : Research has demonstrated that derivatives of benzofuran compounds, including 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid, show significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that this compound can induce apoptosis in K562 leukemia cells and has shown effectiveness against prostate and colon cancer cell lines .

- Antioxidant Properties : The compound has been investigated for its antioxidant capabilities, which are essential in preventing oxidative stress-related diseases. Antioxidants play a critical role in neutralizing free radicals and protecting cellular integrity .

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's. The mechanism may involve modulation of neurotransmitter levels and reduction of oxidative damage .

Case Studies

Several case studies have highlighted the applications of this compound:

- Anticancer Efficacy : In a study involving various benzofuran derivatives, compounds similar to this compound were screened for anticancer activity against Erlich ascites carcinoma cells. Results indicated that certain modifications enhanced cytotoxicity significantly, suggesting a structure-activity relationship that could be exploited for drug design .

- Apoptosis Induction : Another research focused on the ability of the compound to induce apoptosis in K562 cells through increased reactive oxygen species (ROS) production. The study utilized flow cytometry to analyze early apoptotic changes, confirming that the compound effectively triggers programmed cell death in cancerous cells .

Mécanisme D'action

The mechanism of action of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid

- 6,7-Diethoxy-2-methyl-1-benzofuran-3-carboxylic acid

- 6,7-Diethoxy-3-methyl-1-benzofuran-4-carboxylic acid

Uniqueness

6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity.

Activité Biologique

6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

This compound can undergo various chemical reactions, including oxidation and reduction. It is synthesized through multi-step reactions and serves as a versatile building block in the development of more complex benzofuran derivatives .

Antimicrobial Activity

Recent studies have indicated that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.0195 mg/mL |

| C. albicans | 0.0048 mg/mL | |

| Bacillus mycoides | 0.0048 mg/mL |

These findings suggest that the compound has potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inducing apoptosis in cancer cell lines such as K562 (chronic myelogenous leukemia) and PC3 (prostate cancer).

The mechanism by which this compound exerts its effects involves the induction of reactive oxygen species (ROS), leading to increased apoptosis markers such as activated caspases .

Table 2: Apoptotic Effects on Cancer Cell Lines

| Cell Line | Apoptosis Induction (Caspase Activation) | Observations |

|---|---|---|

| K562 | 1.5 to 5-fold increase | Significant apoptosis observed |

| PC3 | Moderate activation | Potential for therapeutic use |

The compound's ability to intercalate with DNA further enhances its anticancer potential by disrupting cellular replication processes .

Case Studies

In various experimental setups, researchers have documented the effects of this compound on different cancer models:

- K562 Cells : The compound demonstrated a strong capacity to induce apoptosis through ROS generation and caspase activation.

- PC3 Cells : Similar apoptotic effects were observed with moderate efficacy, indicating potential for further development in prostate cancer therapies.

Propriétés

IUPAC Name |

6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-4-17-10-7-6-9-8(3)11(14(15)16)19-12(9)13(10)18-5-2/h6-7H,4-5H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMNICDRZDYPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=C(C=C1)C(=C(O2)C(=O)O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353549 | |

| Record name | 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40713-26-6 | |

| Record name | 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.